![molecular formula C62H86O10 B14189429 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate CAS No. 918626-43-4](/img/structure/B14189429.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is a complex organic compound with the molecular formula C62H86O10. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The compound consists of two phenyl rings connected by an octanedioate linker, with each phenyl ring substituted with a tetradecyloxybenzoyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with 4-{[4-(tetradecyloxy)benzoyl]oxy}phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
科学研究应用
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and coordination polymers.
作用机制
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes, while its anticancer properties could be due to the inhibition of key signaling pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) octanedioate
Uniqueness
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is unique due to its specific tetradecyloxy substitution, which imparts distinct physical and chemical properties. This substitution enhances the compound’s solubility in organic solvents and its ability to form stable complexes, making it particularly valuable in applications requiring high stability and solubility.
属性
CAS 编号 |
918626-43-4 |
|---|---|
分子式 |
C62H86O10 |
分子量 |
991.3 g/mol |
IUPAC 名称 |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] octanedioate |
InChI |
InChI=1S/C62H86O10/c1-3-5-7-9-11-13-15-17-19-21-25-29-49-67-53-37-33-51(34-38-53)61(65)71-57-45-41-55(42-46-57)69-59(63)31-27-23-24-28-32-60(64)70-56-43-47-58(48-44-56)72-62(66)52-35-39-54(40-36-52)68-50-30-26-22-20-18-16-14-12-10-8-6-4-2/h33-48H,3-32,49-50H2,1-2H3 |
InChI 键 |
PDODVFJSPXPIRB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)

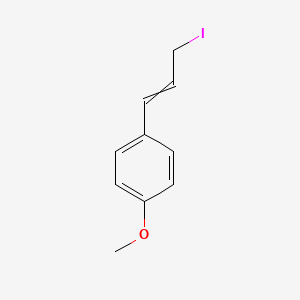
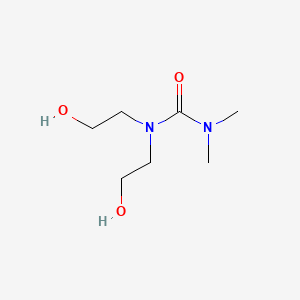
![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)

![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
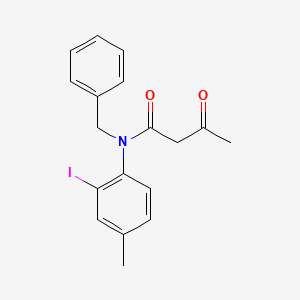
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)
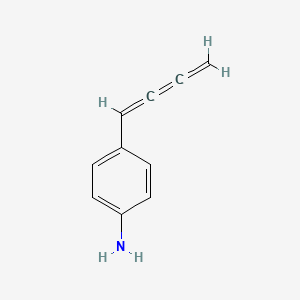
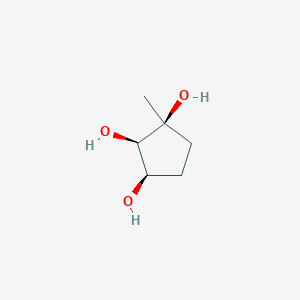

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)

